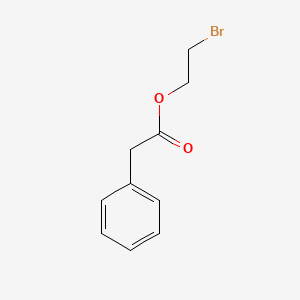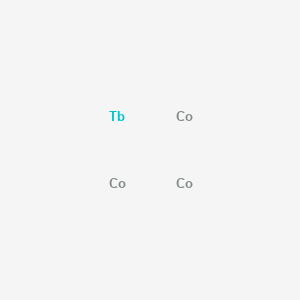
Terbium cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium cobalt is an intermetallic compound composed of terbium and cobalt. Terbium is a rare earth element known for its unique magnetic and luminescent properties, while cobalt is a transition metal with significant magnetic and catalytic properties. The combination of these two elements results in a compound with intriguing physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Terbium cobalt can be synthesized through various methods, including solid-state reactions, chemical vapor deposition, and co-precipitation techniques. One common method involves the direct reaction of terbium and cobalt metals at high temperatures in an inert atmosphere to prevent oxidation. The reaction is typically carried out in a vacuum or under an inert gas such as argon.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The metals are finely powdered and mixed in stoichiometric ratios, then heated in a furnace at temperatures ranging from 800°C to 1200°C. The resulting product is then cooled and ground to obtain the desired particle size.
Analyse Des Réactions Chimiques
Types of Reactions: Terbium cobalt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of terbium oxide and cobalt oxide.
Reduction: The compound can be reduced using hydrogen or other reducing agents to revert to its metallic state.
Substitution: this compound can participate in substitution reactions where one of the elements is replaced by another metal or non-metal.
Major Products Formed:
Oxidation: Terbium oxide (Tb2O3) and cobalt oxide (CoO).
Reduction: Metallic terbium and cobalt.
Substitution: Various intermetallic compounds depending on the substituting element.
Applications De Recherche Scientifique
Terbium cobalt has a wide range of applications in scientific research due to its unique properties:
Biology: this compound nanoparticles are explored for their potential use in biomedical imaging and drug delivery systems due to their magnetic properties.
Medicine: Terbium isotopes are used in nuclear medicine for diagnostic and therapeutic purposes.
Mécanisme D'action
The mechanism of action of terbium cobalt in various applications is primarily attributed to its magnetic and catalytic properties. In electrocatalysis, the terbium-induced narrowing of the cobalt valence band enhances the interaction between cobalt sites and oxygen intermediates, improving the efficiency of oxygen reduction reactions . In biomedical applications, the magnetic properties of this compound nanoparticles allow for targeted drug delivery and enhanced imaging contrast.
Comparaison Avec Des Composés Similaires
Terbium Iron (TbFe): Similar to terbium cobalt, terbium iron is used in magnetic applications but has different magnetic properties due to the presence of iron.
Terbium Nickel (TbNi): This compound is also used in magnetic and catalytic applications but differs in its electronic and structural properties.
Cobalt Ferrite (CoFe2O4): A widely used magnetic material with applications in data storage and biomedical imaging.
Uniqueness of this compound: this compound stands out due to its unique combination of terbium’s luminescent and magnetic properties with cobalt’s catalytic abilities. This synergy makes it particularly effective in applications requiring both magnetic and catalytic functionalities, such as advanced electrocatalysts and high-performance magnets.
Propriétés
Numéro CAS |
12187-47-2 |
|---|---|
Formule moléculaire |
Co3Tb |
Poids moléculaire |
335.72494 g/mol |
Nom IUPAC |
cobalt;terbium |
InChI |
InChI=1S/3Co.Tb |
Clé InChI |
WBFVCDKRRABQIU-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Co].[Tb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


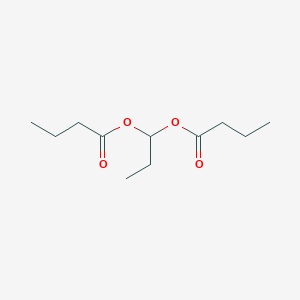
![7H-Tetrazolo[5,1-i]purine, 7-benzyl-](/img/structure/B14723277.png)
![Ethyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1-({4-[4-(3-phenylprop-2-en-1-yl)piperazine-1-carbonyl]phenyl}methyl)-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14723291.png)
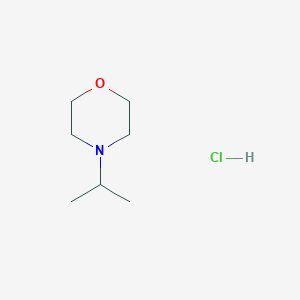
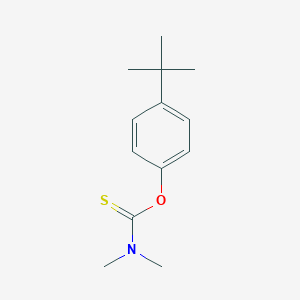
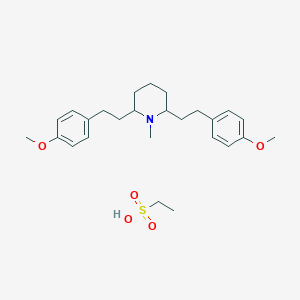

![Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate](/img/structure/B14723333.png)
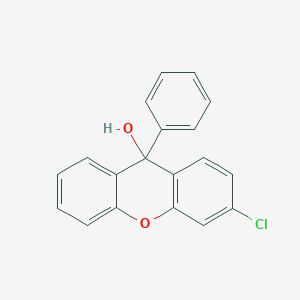
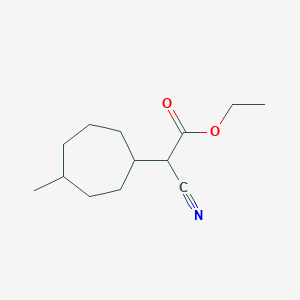

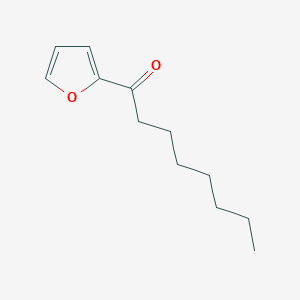
![3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid](/img/structure/B14723362.png)
